molecular formula C10H10INO B7946587 1-(4-Iodobenzoyl)azetidine

1-(4-Iodobenzoyl)azetidine

Cat. No.: B7946587
M. Wt: 287.10 g/mol
InChI Key: OGWYNWWFKCNAOY-UHFFFAOYSA-N
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Description

1-(4-Iodobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the iodobenzoyl group at the nitrogen atom of the azetidine ring imparts unique chemical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodobenzoyl)azetidine can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of linear or branched products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted azetidines with various functional groups.
  • Oxidized or reduced derivatives of the azetidine ring.
  • Linear or branched products from ring-opening reactions.

Scientific Research Applications

1-(4-Iodobenzoyl)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzoyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and iodobenzoyl group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

1-(4-Iodobenzoyl)azetidine can be compared with other azetidine derivatives, such as:

    1-(4-Bromobenzoyl)azetidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-(4-Chlorobenzoyl)azetidine:

    1-(4-Fluorobenzoyl)azetidine: The presence of a fluorine atom imparts unique electronic effects, influencing its reactivity and interactions.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and potential for further functionalization compared to its halogenated counterparts.

Properties

IUPAC Name

azetidin-1-yl-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYNWWFKCNAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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